4,12-diethyl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one
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Overview
Description
2,5-diethylthieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one is a heterocyclic compound that features a unique fusion of thieno, pyrrolo, and triazinone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diethylthieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thieno Ring: This can be achieved through the cyclization of a suitable diene with sulfur-containing reagents under acidic conditions.
Construction of the Pyrrolo Ring: The thieno ring can be further reacted with an appropriate amine to form the pyrrolo ring via a condensation reaction.
Formation of the Triazinone Ring: The final step involves the cyclization of the intermediate with a nitrile or amidine under basic conditions to form the triazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-diethylthieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,5-diethylthieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism by which 2,5-diethylthieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one exerts its effects depends on its application:
Medicinal Chemistry: It may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets could include kinases, proteases, or ion channels.
Materials Science: Its electronic properties are influenced by the conjugated ring system, which allows for efficient charge transport.
Comparison with Similar Compounds
Similar Compounds
2,5-diethylthieno[3,2-b]pyrrole: Similar structure but lacks the triazinone ring.
2,5-dimethylthieno[2’,3’4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one: Similar structure with different alkyl substituents.
Uniqueness
2,5-diethylthieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one is unique due to the presence of the triazinone ring, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in fields requiring specific electronic characteristics.
Properties
IUPAC Name |
4,12-diethyl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-3-7-5-8-10(17-7)6-9-12(16)14-13-11(4-2)15(8)9/h5-6H,3-4H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KESJJSZPSGVJFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)C=C3N2C(=NNC3=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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